(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[44]nonan-2-yl)acetimidamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce costs. The reaction conditions are carefully controlled to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one: This compound shares a similar spirocyclic structure and is studied for its optoelectronic properties.
3-azabicyclo[3.2.2]nonanes: These compounds have a similar bicyclic structure and are investigated for their antiprotozoal activities.
Uniqueness
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[44]nonan-2-yl)acetimidamide is unique due to its specific functional groups and spirocyclic core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanimidamide |
InChI |
InChI=1S/C12H23N3O2/c1-17-8-10-6-15(7-11(13)14-16)9-12(10)4-2-3-5-12/h10,16H,2-9H2,1H3,(H2,13,14) |
InChI Key |
NDWOQBGGXLJXLT-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1CN(CC12CCCC2)C/C(=N/O)/N |
Canonical SMILES |
COCC1CN(CC12CCCC2)CC(=NO)N |
Origin of Product |
United States |
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